Benzyl (S)-(2-oxoazepan-3-YL)carbamate chemical properties
Benzyl (S)-(2-oxoazepan-3-YL)carbamate chemical properties
An In-depth Technical Guide to the Chemical Properties of Benzyl (S)-(2-oxoazepan-3-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of Benzyl (S)-(2-oxoazepan-3-YL)carbamate. This compound is a valuable chiral building block, primarily utilized as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its specific stereochemistry makes it a crucial component for creating targeted therapeutic molecules, particularly in the field of neuropharmacology.[1]
Core Chemical and Physical Properties
Benzyl (S)-(2-oxoazepan-3-YL)carbamate is a white solid at room temperature.[1] A summary of its key physical and chemical properties is presented below for easy reference.
| Property | Value | Source |
| CAS Number | 103478-12-2 | [1][2][3] |
| Molecular Formula | C₁₄H₁₈N₂O₃ | [1][2][3] |
| Molecular Weight | 262.31 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | ≥ 95-99% (GC) | [1][2] |
| Melting Point | 116 °C | [2] |
| Boiling Point (Predicted) | 510.1 ± 49.0 °C | [2] |
| Density (Predicted) | 1.19 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 10.84 ± 0.20 | [2] |
| Storage Conditions | 0-8°C | [1][2] |
Synthesis and Experimental Protocols
The primary synthetic route to Benzyl (S)-(2-oxoazepan-3-YL)carbamate involves the protection of the amine group of (S)-3-aminoazepan-2-one. This is typically achieved using benzyl chloroformate (Cbz-Cl) under basic conditions, a common method for introducing the benzyloxycarbonyl (Cbz or Z) protecting group to amines.[4][5]
Experimental Protocol: N-Benzyloxycarbonyl Protection of (S)-3-aminoazepan-2-one
This protocol is based on the classical Schotten-Baumann conditions for N-Cbz protection of amines.[5]
Materials:
-
(S)-3-aminoazepan-2-one (1.0 equivalent)
-
Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl) (1.05 - 1.2 equivalents)
-
Water
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Dilute Hydrochloric Acid (HCl) for acidification
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Dissolve (S)-3-aminoazepan-2-one in an aqueous solution of sodium carbonate or sodium bicarbonate. The pH of the solution should be maintained between 8 and 10.[5]
-
Cool the solution to 0-5 °C in an ice bath.[5]
-
Slowly add benzyl chloroformate to the stirred solution, ensuring the temperature is maintained below 10 °C.[5]
-
Continue stirring at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
-
Once the reaction is complete, transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate to remove impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with dilute hydrochloric acid.[5]
-
The product, Benzyl (S)-(2-oxoazepan-3-YL)carbamate, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.[5]
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
The precursor, (S)-3-aminoazepan-2-one, is itself derived from either the cyclization of L-lysine or through the nitration and subsequent hydrogenation of ε-caprolactam, followed by enzymatic or chemical resolution of the resulting racemic mixture.[6]
Caption: Synthetic workflow for Benzyl (S)-(2-oxoazepan-3-YL)carbamate.
Applications in Drug Development
Benzyl (S)-(2-oxoazepan-3-YL)carbamate serves as a crucial chiral intermediate in the synthesis of complex pharmaceutical molecules.[1] Its primary application lies in the development of neurokinin (NK) receptor antagonists. Specifically, it has been incorporated into the structure of potent and orally active dual neurokinin NK1/NK2 receptor antagonists.[7][8] These antagonists are investigated for their potential therapeutic effects in conditions like asthma and other inflammatory diseases.[7]
The synthesis of these antagonists involves coupling the deprotected (S)-3-aminoazepan-2-one (obtained from the target compound) with a complex acid chloride to form a new amide bond. The stereochemistry of the carbamate is essential for the potent and balanced affinity of the final drug candidate for both NK1 and NK2 receptors.[8]
Caption: Role as an intermediate in neurokinin antagonist synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. allbiopharm.com [allbiopharm.com]
- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. 3-Amino-2-azepanon – Wikipedia [de.wikipedia.org]
- 7. N-[(R,R)-(E)-1-(4-chloro-benzyl)-3-(2-oxo-azepan-3-ylcarbamoyl)-allyl]-N-methyl-3,5-bis-trifluoromethyl-benzamide: an orally active neurokinin NK1/NK2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3- (2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
